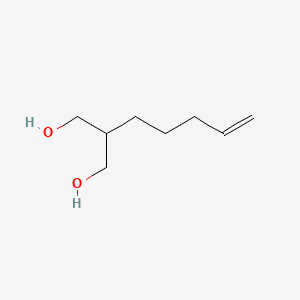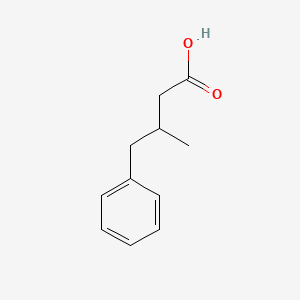
1,1'-Dipropyl-4,4'-bipyridinium dichloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Dipropyl-4,4’-bipyridinium dichloride can be synthesized by refluxing 4,4’-bipyridine with an excess of propyl bromide in acetonitrile for 72 hours . The reaction typically involves the following steps:
- Dissolve 4,4’-bipyridine in acetonitrile.
- Add propyl bromide to the solution.
- Reflux the mixture for 72 hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 1,1’-Dipropyl-4,4’-bipyridinium dichloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-Dipropyl-4,4’-bipyridinium dichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution: The bipyridinium core can participate in substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products Formed
Oxidation: The major products are the corresponding oxidized forms of the bipyridinium compound.
Reduction: The reduced forms of the bipyridinium compound are the major products.
Substitution: The substituted bipyridinium compounds are the major products.
Scientific Research Applications
1,1’-Dipropyl-4,4’-bipyridinium dichloride has several scientific research applications:
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs that target redox processes.
Industry: Utilized in the production of electrochromic devices, herbicides, and other industrial applications.
Mechanism of Action
The mechanism of action of 1,1’-Dipropyl-4,4’-bipyridinium dichloride involves its ability to undergo redox reactions. The compound can accept and donate electrons, which allows it to participate in various redox processes. In biological systems, it can interfere with electron transfer processes, leading to the production of reactive oxygen species (ROS) that can cause cellular damage .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): A widely used herbicide with similar redox properties.
1,1’-Dibutyl-4,4’-bipyridinium dichloride: Another bipyridinium compound with longer alkyl chains.
1,1’-Diphenyl-4,4’-bipyridinium dichloride: A bipyridinium compound with phenyl groups instead of alkyl groups.
Uniqueness
1,1’-Dipropyl-4,4’-bipyridinium dichloride is unique due to its specific alkyl chain length, which influences its redox properties and solubility. The propyl groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.
Properties
IUPAC Name |
1-propyl-4-(1-propylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.2ClH/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16;;/h5-8,11-14H,3-4,9-10H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAMJYSSYPEWNA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90994449 | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73645-29-1 | |
| Record name | 4,4'-Bipyridinium, 1,1'-dipropyl-, dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073645291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Dipropyl-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90994449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)













